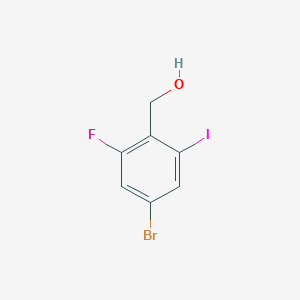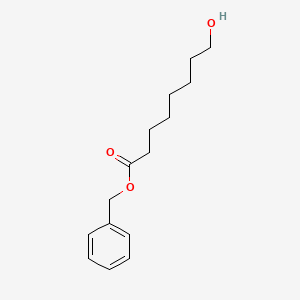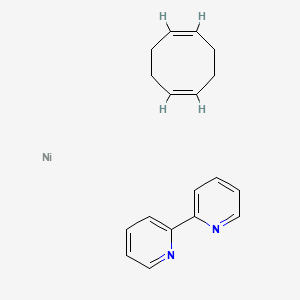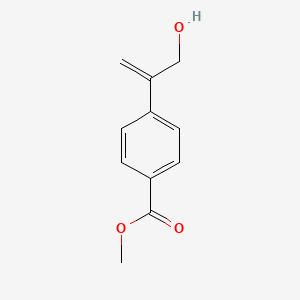
2-(2,4,5-Trimethoxyphenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4,5-Trimethoxyphenyl)acetic acid: is an organic compound with the molecular formula C11H14O5. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with three methoxy groups at the 2, 4, and 5 positions. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of 2-(2,4,5-Trimethoxyphenyl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 2,4,5-trimethoxybenzaldehyde.
Grignard Reaction: The aldehyde is subjected to a Grignard reaction with methylmagnesium bromide to form the corresponding alcohol.
Oxidation: The alcohol is then oxidized to the corresponding carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.
Industrial Production Methods:
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography can enhance the efficiency of the process.
化学反応の分析
Types of Reactions:
Oxidation: 2-(2,4,5-Trimethoxyphenyl)acetic acid can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenylacetic acid derivatives.
科学的研究の応用
Chemistry:
2-(2,4,5-Trimethoxyphenyl)acetic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules, including pharmaceuticals and agrochemicals.
Biology:
In biological research, this compound is used to study the effects of methoxy-substituted phenylacetic acids on cellular processes. It is also used in the development of enzyme inhibitors and receptor modulators.
Medicine:
The compound has potential applications in medicinal chemistry, particularly in the development of anti-inflammatory and anticancer agents. Its derivatives have shown promising activity in preclinical studies.
Industry:
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 2-(2,4,5-Trimethoxyphenyl)acetic acid involves its interaction with specific molecular targets. The methoxy groups on the phenyl ring enhance its binding affinity to certain enzymes and receptors. This compound can inhibit the activity of enzymes involved in inflammation and cancer progression, making it a potential therapeutic agent.
類似化合物との比較
- 3,4,5-Trimethoxyphenylacetic acid
- 2,4,5-Trimethoxyphenethylamine
- 3,4-Dimethoxyphenylacetic acid
Comparison:
2-(2,4,5-Trimethoxyphenyl)acetic acid is unique due to the specific positioning of the methoxy groups, which influences its chemical reactivity and biological activity. Compared to 3,4,5-trimethoxyphenylacetic acid, the 2,4,5-substitution pattern provides different steric and electronic properties, leading to distinct interactions with molecular targets.
特性
分子式 |
C11H14O5 |
|---|---|
分子量 |
226.23 g/mol |
IUPAC名 |
2-(2,4,5-trimethoxyphenyl)acetic acid |
InChI |
InChI=1S/C11H14O5/c1-14-8-6-10(16-3)9(15-2)4-7(8)5-11(12)13/h4,6H,5H2,1-3H3,(H,12,13) |
InChIキー |
GTIOLZZDMYEQGY-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1CC(=O)O)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![[2,4'-Bipyridine]-5-carboxamide](/img/structure/B13128285.png)
![1,4-Diamino-2-[([1,1'-biphenyl]-4-yl)oxy]-7-chloroanthracene-9,10-dione](/img/structure/B13128289.png)
